2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core structure
Preparation Methods
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and nucleophiles (e.g., NH₃, RSH). Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.
Scientific Research Applications
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research investigates its potential as a therapeutic agent due to its unique pharmacological profile.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core structure allows it to bind to active sites, potentially inhibiting or modulating biological pathways. For example, it may inhibit enzyme activity by forming stable complexes, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of different halogen atoms (chlorine, bromine, fluorine) can alter the compound’s electronic properties and interactions with biological targets, highlighting the uniqueness of each derivative .
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 671200-42-3) is a complex organic molecule that belongs to the class of quinoline derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H21ClN2O2S with a molecular weight of 412.93 g/mol. Its structure features a quinoline core with several functional groups that are believed to contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, a study highlighted the antitumor effects of related compounds against A-549 lung cancer cell xenografts in mice. The research demonstrated that specific derivatives could induce apoptosis and inhibit tumor growth effectively .
Table 1: Summary of Anticancer Studies on Quinoline Derivatives
Compound | Model | Dosage | Effect |
---|---|---|---|
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl... | A-549 xenograft | 2.75 mg/g bodyweight | Reduced tumor volume |
6,8-dimethyl-5-nitro... | A-549 xenograft | Varies | Induced apoptosis |
Other quinoline derivatives | Various | Varies | Cytotoxic effects |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that certain quinoline derivatives possess broad-spectrum activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.
- DNA Damage : Causes DNA damage through reactive oxygen species (ROS) generation.
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular metabolism and proliferation.
Study 1: Antitumor Effects in Mice
A significant study conducted on immunodeficient Balb/c nude mice demonstrated that the administration of the compound led to a notable reduction in tumor growth rates compared to control groups. The most effective dosage was identified as 2.75 mg/g body weight, resulting in significant differences in xenograft volumes across experimental groups .
Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, several derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited potent antibacterial effects, suggesting their potential use as therapeutic agents against infections .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2S/c1-4-15-16(11-24)21(25-17-9-22(2,3)10-18(26)20(15)17)28-12-19(27)13-5-7-14(23)8-6-13/h5-8H,4,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQHCBBWSXVONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.